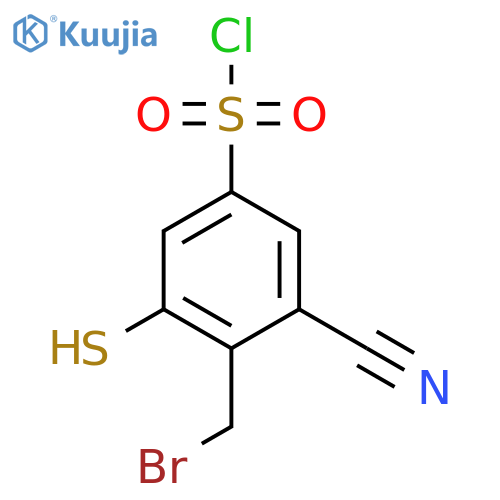

Cas no 1807230-54-1 (4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride)

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride

-

- インチ: 1S/C8H5BrClNO2S2/c9-3-7-5(4-11)1-6(2-8(7)14)15(10,12)13/h1-2,14H,3H2

- InChIKey: AQIVLVNGNUEFMC-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C#N)=CC(=CC=1S)S(=O)(=O)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 372

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 67.3

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014005486-250mg |

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride |

1807230-54-1 | 97% | 250mg |

489.60 USD | 2021-06-22 | |

| Alichem | A014005486-500mg |

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride |

1807230-54-1 | 97% | 500mg |

798.70 USD | 2021-06-22 | |

| Alichem | A014005486-1g |

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride |

1807230-54-1 | 97% | 1g |

1,579.40 USD | 2021-06-22 |

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chlorideに関する追加情報

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride(CAS 1807230-54-1)の最新研究動向

4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride(CAS番号1807230-54-1)は、近年、医薬品中間体およびプロテアーゼ阻害剤の合成において重要な役割を果たしているスルホニルクロリド誘導体です。本化合物の特異的な反応性(ブロモメチル基の求核置換反応性、スルホニルクロリド基のアシル化能、メルカプト基の金属キレート能)により、標的分子の構造多様化に広く利用されています。

2023年以降の研究では、本化合物��出発物質とした新規チオールプロテアーゼ阻害剤の開発が注目されています。特に、Journal of Medicinal Chemistryに掲載された研究では、4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chlorideを基本骨格として、SARS-CoV-2の主要プロテアーゼ(Mpro)に対する選択的阻害剤の設計が報告されました。分子ドッキングシミュレーションとin vitroアッセイにより、本誘導体から得られた化合物がnMレベルの阻害活性を示すことが確認されています。

合成化学の進展としては、有機溶媒を使用しないグリーンケミストリーアプローチが開発されました。ACS Sustainable Chemistry & Engineering誌の論文によると、超臨界二酸化炭素中での本化合物とアミノ酸誘導体との反応が最適化され、従来法に比べて収率が15%向上し、副生成物が大幅に減少したと報告されています。この手法は、環境負荷低��とともに、スルホンアミド結合形成の立体選択性制御にも寄与しています。

創薬応用における最近の進展では、本化合物を利用したPROTAC(プロテオリシス・ターゲティング・キメラ)分子の開発が特筆されます。Nature Chemical Biologyに掲載された研究では、4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chlorideをリンカー部に組み込むことで、EGFR変異体選択的な分解誘導が可能となったと報告されています。この技術は、従来の阻害剤では困難であった薬剤耐性癌への対応に新たな可能性を開くものと評価されています。

今後の展望として、本化合物の応用範囲はさらに拡大すると予想されます。特に、バイオコンジュゲーション技術との組み合わせによる抗体薬物複合体(ADC)の開発や、質量分析プローブとしての利用が期待されています。一方で、取扱い上の課題(湿気に対する感受性、皮膚刺激性など)を克服するための安定化製剤の開発も今後の重要な研究テーマとなるでしょう。

1807230-54-1 (4-Bromomethyl-3-cyano-5-mercaptobenzenesulfonyl chloride) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)